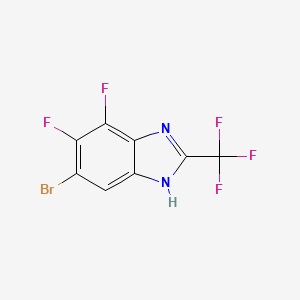
6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The presence of bromine, fluorine, and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzimidazole precursor, followed by fluorination and the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include rigorous purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine, fluorine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzimidazoles.
Applications De Recherche Scientifique
6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4,5-difluoro-2H-1,3-benzodioxole
- 6-Bromo-4,5-difluoro-2,3-dihydro-1-benzofuran-3-amine
Uniqueness
Compared to similar compounds, 6-Bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole stands out due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and chemical stability. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H2BrF5N2 |
|---|---|
Poids moléculaire |
301.01 g/mol |
Nom IUPAC |
6-bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2BrF5N2/c9-2-1-3-6(5(11)4(2)10)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
Clé InChI |
ZGTIUPZZQUHELX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Br)F)F)N=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


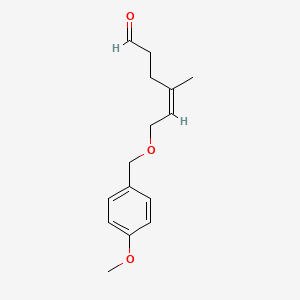

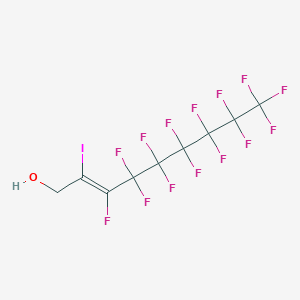
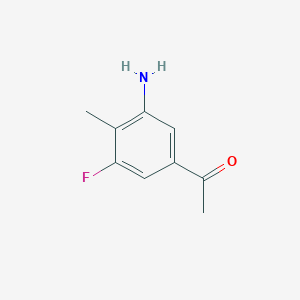
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)


![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)


![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)

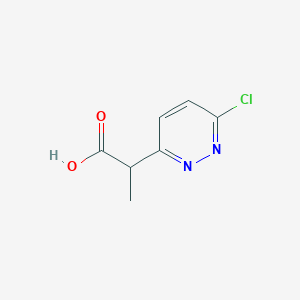
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
